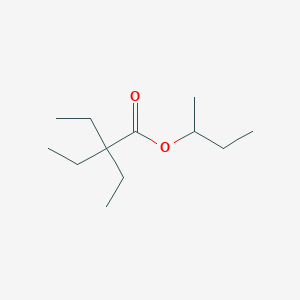

Butan-2-yl 2,2-diethylbutanoate

Description

Butan-2-yl 2,2-diethylbutanoate is an ester derived from 2,2-diethylbutanoic acid and butan-2-ol. The compound’s branched alkyl groups (2,2-diethyl) in the acid moiety may influence its physicochemical properties, such as volatility and stability, compared to linear or monomethyl-substituted analogs.

Properties

CAS No. |

61666-30-6 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

butan-2-yl 2,2-diethylbutanoate |

InChI |

InChI=1S/C12H24O2/c1-6-10(5)14-11(13)12(7-2,8-3)9-4/h10H,6-9H2,1-5H3 |

InChI Key |

WZFRBJUYKMHNNO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)C(CC)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 2,2-diethylbutanoate typically involves the esterification reaction between butan-2-ol and 2,2-diethylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction can be represented as follows:

Butan-2-ol+2,2-diethylbutanoic acidH2SO4Butan-2-yl 2,2-diethylbutanoate+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess alcohol and removal of water to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 2,2-diethylbutanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield butan-2-ol and 2,2-diethylbutanoic acid.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: Butan-2-ol and 2,2-diethylbutanoic acid.

Reduction: Butan-2-ol and 2,2-diethylbutanol.

Transesterification: A new ester and alcohol depending on the reactants used.

Scientific Research Applications

Butan-2-yl 2,2-diethylbutanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential effects on biological systems, including its metabolism and toxicity.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Butan-2-yl 2,2-diethylbutanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of butan-2-ol and 2,2-diethylbutanoic acid. These products can then undergo further metabolism in the body.

Comparison with Similar Compounds

Structural Analogues in Pheromone Research

The provided evidence highlights several butan-2-yl esters synthesized for attracting Zygaenidae moths. Key examples include:

- (2R/S)-butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-5 and EFETOV-S-S-5)

- (2R/S)-butan-2-yl (Z)-hexadec-9-enoate (EFETOV-S-9-16 and EFETOV-S-S-9-16)

These compounds share the butan-2-yl alcohol moiety but differ in the acid component’s chain length, double bond position, and stereochemistry.

Table 1: Structural and Functional Comparison of Butan-2-yl Esters

Key Findings from Analogues

Stereochemical Sensitivity: The R-configuration in EFETOV-S-5 specifically attracted Jordanita notata, while the S-configuration (EFETOV-S-S-5) additionally attracted Adscita geryon. This highlights the critical role of alcohol stereochemistry in species-specific pheromone activity .

Impact of Acid Structure: Esters derived from (Z)-dodec-5-enoic acid (C12 with Δ5 double bond) demonstrated biological activity, whereas those from (Z)-hexadec-9-enoic acid (C16 with Δ9 double bond) were inactive. This suggests that shorter carbon chains and specific double bond positions are essential for receptor binding in Zygaenidae moths .

Synthetic Efficiency: Synthesis of EFETOV-S-S-5 achieved 85% purity via HPLC, while EFETOV-S-5 reached 75%, indicating enantiomer-specific challenges in purification . Similar methods (e.g., acyl chloride reaction with butan-2-ol in anhydrous benzene) could theoretically synthesize this compound, but yields and purity would depend on the steric hindrance of 2,2-diethylbutanoic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.